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molecular formula C19H22ClNO2 B8589791 1,3-Propanediol, 2-methyl-2-((9-phenanthrenylmethyl)amino)-, hydrochloride CAS No. 96404-20-5

1,3-Propanediol, 2-methyl-2-((9-phenanthrenylmethyl)amino)-, hydrochloride

Cat. No. B8589791
M. Wt: 331.8 g/mol
InChI Key: WFXFFSXUGOGZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808625

Procedure details

To a 2 L Erlenmeyer flask was added 9-phenanthrenecarbaldehyde (Aldrich Chemical Co., Milwaukee, WI, 53201, 20.63 g, 0.1 mol), 2-methyl-2-amino-1,3-propanediol (Aldrich, 9.13 g, 86.8 mmol), p-toluenesulfonic acid.H2O (Eastman Kodak Co., Rochester, NY, 14650, 0.1 g, 0.5 mmol), and PhCH3 (500 mL). The mixture was warmed to reflux for a few minutes and H2O (2-3 mL) was driven off. The resulting golden colored solution was allowed to cool to RT, diluted with absolute EtOH (500 mL) and stirred overnight. NaBH3CN (Aldrich, 95%, 4.40 g, 70 mmol) was added to the reaction. After the NaBH3CN dissolved, an indicator (bromocresol green, Eastman, 5 mg) was added. To the resulting blue solution was added 5 drops of 1M solution of HCl gas in absolute EtOH every 15 minutes. After 3 days the indicator turned green then yellow and voluminous white precipitate was present in the flask. To the flask was then added 1M HCl gas (10 mL) in absolute EtOH. The reaction was diluted to 4 L with absolute ether and stirred for 1 h. The precipitate was then collected by filtration using a medium porosity glass fritted funnel and pressed dry. The filter cake was washed thoroughly with CH2Cl2 (4×500 mL), pressed, sucked dry, and dried overnight (100°). Recrystallization from EtOH/Et2O (3x) gave 11.84 g (36%) of 2-methyl-2-((9-phenanthrenylmethyl)amino)-1,3-propanediol hydrochloride mp 144°-146°, (C, H, Cl, N).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.5 (± 0.5) mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.1 g
Type
solvent
Reaction Step Five
Quantity
20.63 g
Type
reactant
Reaction Step Six
Quantity
9.13 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
10 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]=[C:12]([CH:15]=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:17][C:18]([NH2:23])([CH2:21][OH:22])[CH2:19][OH:20].C1(C)C=CC(S(O)(=O)=O)=CC=1.[BH3-]C#N.[Na+].CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.[ClH:70]>CCO.CCOCC.O.C1(C)C=CC=CC=1>[ClH:70].[CH3:17][C:18]([NH:23][CH2:15][C:12]1[C:11]2[C:6]([C:5]3[CH:4]=[CH:3][CH:2]=[CH:1][C:14]=3[CH:13]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2)([CH2:21][OH:22])[CH2:19][OH:20] |f:3.4,11.12|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2.5 (± 0.5) mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.1 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
20.63 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C=O
Name
Quantity
9.13 g
Type
reactant
Smiles
CC(CO)(CO)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Seven
Name
Quantity
4.4 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Ten
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Eleven
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a few minutes
WAIT
Type
WAIT
Details
After 3 days the indicator turned green
Duration
3 d
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was then collected by filtration
CUSTOM
Type
CUSTOM
Details
pressed dry
WASH
Type
WASH
Details
The filter cake was washed thoroughly with CH2Cl2 (4×500 mL)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried overnight (100°)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH/Et2O (3x)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC(CO)(CO)NCC=1C2=CC=CC=C2C=2C=CC=CC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.84 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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